1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate

Description

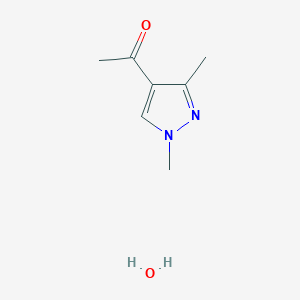

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate (CAS: 1559062-12-2) is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 1 and 3, and an acetyl group at position 2. The hydrate form includes a water molecule in its crystalline structure, contributing to its stability and solubility properties. Its molecular formula is C₇H₁₀N₂O·H₂O (MW: 156), with a LogP of 0.48, indicating moderate hydrophilicity . The compound is a solid with 95% purity, commonly used in pharmaceutical and agrochemical research due to the pyrazole moiety’s bioactivity .

Properties

IUPAC Name |

1-(1,3-dimethylpyrazol-4-yl)ethanone;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O/c1-5-7(6(2)10)4-9(3)8-5;/h4H,1-3H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLSWCHKWLLVBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52773-23-6 | |

| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acylation of 1,3-Dimethyl-1H-pyrazole to Form 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone

The most common and well-documented method for synthesizing 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone involves the acylation of 1,3-dimethyl-1H-pyrazole using an acid anhydride under acidic conditions.

- Reagents: 1,3-dimethyl-1H-pyrazole, acid anhydride (e.g., acetic anhydride), concentrated sulfuric acid as catalyst.

- Conditions: Stirring under inert atmosphere (nitrogen), reflux or oil bath heating, reaction times typically around 5 hours.

- Work-up: After completion, volatile components are removed under reduced pressure; the residue is quenched in crushed ice, neutralized to pH 7-8 with aqueous sodium hydroxide or potassium bicarbonate (for fluorinated analogues), followed by extraction with dichloromethane.

- Purification: Organic extracts are washed with brine, dried over magnesium sulfate, concentrated, and purified by distillation or recrystallization.

$$

\text{1,3-dimethyl-1H-pyrazole} + \text{Acid anhydride} \xrightarrow[\text{Reflux}]{\text{H}2\text{SO}4} \text{1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone}

$$

- Reported yields are generally high, around 81% under optimized conditions.

- The reaction is robust and reproducible, suitable for scale-up.

Table 1: Typical Reaction Conditions and Yields

| Parameter | Value/Condition |

|---|---|

| Pyrazole amount | 200 mmol |

| Acid anhydride amount | 350 mmol (1.75 equiv) |

| Catalyst | Concentrated H2SO4 (0.2 mL) |

| Atmosphere | Nitrogen |

| Temperature | Reflux or oil bath heating |

| Reaction time | ~5 hours |

| Work-up | Ice quench, neutralization |

| Extraction solvent | Dichloromethane (3 × 50 mL) |

| Purification | Distillation or recrystallization |

| Yield | 81% |

(Source: ChemicalBook synthesis protocol)

Alternative Cyclocondensation and Hydrazine-Based Methods for Pyrazole Derivatives

While the direct acylation is the primary route, related pyrazole derivatives, including substituted ethanones, can also be synthesized via cyclocondensation reactions involving hydrazine hydrate and diketones or acetyl derivatives.

- Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with hydrazine hydrate in acidic media (e.g., glacial acetic acid) under reflux conditions forms pyrazole rings substituted at various positions.

- Acetylation Post-Pyrazole Formation: Subsequent acetylation of pyrazoles can be performed using acetyl chloride in pyridine at low temperatures (0-5 °C), followed by work-up in ice and acid treatment to isolate the acetylated product.

- Hydrazine hydrate reflux with diketones typically lasts 4-5 hours.

- Acetylation with acetyl chloride is conducted dropwise to control temperature and avoid side reactions.

- Purification is achieved by recrystallization from ethanol.

These methods are more commonly applied in the synthesis of substituted pyrazoles with additional functional groups but can be adapted for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone derivatives.

(Source: J. Chem. Pharm. Res., 2013)

Optimization of Reaction Conditions and Solvent Effects

Research indicates that solvent choice and acidity strongly influence the yield and regioselectivity of pyrazole acylation and cyclocondensation reactions.

- Aprotic dipolar solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) combined with strong acid (e.g., 10 N HCl) accelerate dehydration steps in pyrazole ring formation.

- Polar protic solvents like ethanol are less effective for certain pyrazole syntheses.

- Ambient temperature cyclocondensation in these solvents improves yields and selectivity.

These findings suggest potential improvements in the preparation of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate by optimizing solvent and acid concentration.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Yield (%) | Notes |

|---|---|---|---|---|

| Acid Anhydride Acylation | 1,3-dimethyl-1H-pyrazole, acid anhydride, H2SO4, reflux, N2 atmosphere | Simple, high yield, scalable | ~81 | Requires careful neutralization and extraction |

| Hydrazine Cyclocondensation | 1,3-diketones, hydrazine hydrate, acetic acid, reflux | Versatile for substituted pyrazoles | 70-75 | Multi-step, suitable for functionalized derivatives |

| Acetylation of Pyrazole | Pyrazole derivative, acetyl chloride, pyridine, 0-5 °C | Controlled acetylation | 70-80 | Temperature control critical to avoid side products |

| Solvent-Optimized Cyclocondensation | 1,3-diketones, hydrazine, DMF/NMP + HCl, ambient temp | Improved regioselectivity and yield | 75-85 | Advanced method, requires solvent handling expertise |

Research Findings and Analytical Data

- Purity and Characterization: Products are typically characterized by melting point, IR spectroscopy (noting C=O stretch ~1680 cm^-1), ^1H NMR (singlets for methyl groups at ~2.5-2.7 ppm), and mass spectrometry confirming molecular weight 138.17 g/mol (anhydrous) and 156.18 g/mol (hydrate).

- Reaction Monitoring: TLC on silica gel with appropriate solvents confirms reaction progress.

- Environmental and Safety Notes: Use of concentrated sulfuric acid and acid anhydrides requires proper handling and inert atmosphere to prevent side reactions and degradation.

Chemical Reactions Analysis

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate undergoes various chemical reactions, including:

Oxidation:

Reagents: Potassium permanganate, hydrogen peroxide.

Conditions: Typically carried out in an acidic medium.

Products: Oxidation of the pyrazole ring can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction:

Reagents: Sodium borohydride, lithium aluminum hydride.

Conditions: Carried out in an inert atmosphere.

Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Substitution:

Reagents: Halogens, nucleophiles.

Conditions: Carried out under controlled temperature and pressure.

Products: Substitution reactions can lead to the formation of halogenated or other substituted derivatives.

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate has several applications in scientific research:

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the study of pyrazole derivatives and their chemical properties.

Biology:

- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

- Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry:

- Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences | LogP | Applications |

|---|---|---|---|---|---|

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone | 52773-23-6 | C₇H₁₀N₂O | Anhydrous form; lacks water molecule | ~1.2* | Intermediate in synthesis |

| (Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone | - | C₁₉H₁₆ClN₅O | Chlorophenyl and diazenyl substituents | ~2.8* | Antimicrobial studies |

| 1-(3-Methyl-benzofuran-2-yl)-ethanone | 23911-56-0 | C₇H₈O₂ | Benzofuran ring instead of pyrazole | ~1.9* | Fragrance industry |

| 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | - | C₁₂H₁₄N₂O | Phenyl substituent at N1 | ~2.1* | Ligand in coordination chemistry |

*Estimated based on structural analogs.

Key Observations :

- Hydration State : The hydrated form (CAS: 1559062-12-2) exhibits lower LogP (0.48) compared to its anhydrous counterpart (LogP ~1.2), enhancing its aqueous solubility .

- Heterocyclic Core: Replacement of pyrazole with benzofuran () shifts applications to non-pharmaceutical uses (e.g., perfumes) due to altered electronic properties .

Physicochemical Properties

- Solubility: The hydrate’s water content improves solubility in polar solvents (e.g., ethanol, water) compared to anhydrous forms, which favor DCM or ethyl acetate .

- Thermal Stability : Hydrates generally decompose at lower temperatures due to water loss, whereas anhydrous forms (e.g., CAS 52773-23-6) exhibit higher melting points .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate, also known by its CAS number 1559062-12-2, is a compound featuring a pyrazole ring and an ethanone moiety. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , where indicates the number of water molecules present in the hydrate form. The structure includes:

- A pyrazole ring with methyl groups at positions 1 and 3.

- An ethanone (acetyl) group at position 4.

This unique structure facilitates various chemical reactions, including oxidation and reduction processes, which can influence its biological activity .

Antifungal Activity

Similar to its antimicrobial properties, preliminary studies suggest that this compound may exhibit antifungal activity. The efficacy against specific fungal pathogens remains to be thoroughly documented but represents a promising area for future research .

Anti-inflammatory Effects

The compound's structure allows it to interact with biological systems potentially modulating inflammatory pathways. It may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Detailed mechanistic studies are necessary to elucidate these interactions further.

The mechanism of action of this compound likely involves binding to specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various biological effects. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation.

- Receptor Modulation : It could interact with receptors related to pain and inflammation pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanol | Contains hydroxyl group | Potentially similar anti-inflammatory effects |

| 1-(1,3-Dimethyl-1H-pyrazol-4-yl)propylamine | Features propylamine group | Antimicrobial properties reported |

| 1-(1,3-Dimethyl-1H-pyrazole) | Basic pyrazole structure | Diverse biological activities documented |

Case Studies

While specific case studies on the hydrated form are scarce, related research on pyrazole derivatives indicates their broad potential in medicinal chemistry. For example:

- Study on Pyrazole Derivatives : A study published in MDPI highlighted various pyrazole derivatives exhibiting significant anticancer properties and interactions with cellular targets .

These findings suggest that further investigations into this compound could yield valuable insights into its therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone hydrate?

The compound is typically synthesized via condensation reactions. For example, refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4 hours yields pyrazole derivatives, followed by purification via recrystallization from ethanol/chloroform mixtures . Alternative methods involve acylating pyrazole precursors using acetyl chloride in the presence of SiO₂-H₂SO₄ as a catalyst, achieving ~79% yield after extraction with dichloromethane (DCM) . Key variables include reaction time (3–30 hours) and solvent systems (e.g., ethanol, xylene) .

Q. What spectroscopic techniques are used to characterize this compound?

Infrared (IR) spectroscopy identifies functional groups, such as C=O (1646 cm⁻¹) and C=N (1597 cm⁻¹) stretches . Nuclear magnetic resonance (NMR) is critical for confirming the hydrate structure, as proton signals for methyl groups (1.3–2.1 ppm) and pyrazole rings (6.5–8.0 ppm) are diagnostic. Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity .

Q. What are the key safety considerations when handling this compound?

The compound may pose risks via inhalation, skin contact, or ingestion (H303, H313, H333 hazard codes) . Use personal protective equipment (PPE) and work in a fume hood. Waste must be segregated and disposed of by certified biohazard services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Catalyst choice significantly impacts yield. For instance, SiO₂-H₂SO₄ achieves 79% yield in 3 hours , whereas glacial acetic acid requires longer reflux times (4–30 hours) . Solvent polarity also affects reaction kinetics: ethanol promotes cyclization, while xylene facilitates high-temperature condensations . Stoichiometric ratios (e.g., 1.2 equiv acetyl chloride) and controlled pH (via NaOH quench) further enhance efficiency .

Q. How can contradictions in spectroscopic data across studies be resolved?

Discrepancies in IR or NMR data may arise from hydrate vs. anhydrous forms or crystallinity differences. For example, hydrate formation alters hydrogen-bonding patterns, shifting C=O stretches by 10–20 cm⁻¹ . Use dynamic vapor sorption (DVS) or thermogravimetric analysis (TGA) to confirm hydration states. Cross-validate with single-crystal X-ray diffraction for unambiguous structural assignment .

Q. What computational methods predict the biological activity of pyrazole derivatives?

Molecular docking and quantitative structure-activity relationship (QSAR) models can screen for bioactivity. For example, pyrazole-based compounds exhibit antimicrobial or anticancer potential due to electron-withdrawing groups (e.g., nitro, chloro) enhancing target binding . Density functional theory (DFT) calculations further optimize electronic properties (e.g., HOMO-LUMO gaps) for tailored applications .

Q. How can environmental impacts during synthesis be mitigated?

Replace chlorinated solvents (e.g., chloroform) with ethanol/water mixtures for recrystallization . Implement green catalysts (e.g., SiO₂-H₂SO₄) to reduce waste . Advanced oxidation processes (AOPs) or adsorption on activated carbon can treat effluents containing aromatic byproducts .

Q. What strategies address low purity during crystallization?

Solvent selection critically affects purity. Ethanol/chloroform (1:1) yields high-purity crystals , while methanol is effective for polar impurities . Slow cooling (0.5°C/min) promotes larger crystals with fewer defects. For persistent impurities, column chromatography with silica gel (hexane/ethyl acetate) is recommended .

Methodological Notes

- Data Contradiction Analysis : Compare reaction conditions (e.g., catalysts, solvents) across studies to identify yield or purity discrepancies .

- Hydrate Stability : Monitor hydration states via Karl Fischer titration and store samples at 0°C in airtight containers to prevent deliquescence .

- Scale-Up Challenges : Pilot studies should optimize stirring efficiency and heat transfer to maintain consistency between small- and large-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.